molecular formula C19H24N2O4 B195480 N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide CAS No. 67346-50-3

N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide

Cat. No. B195480
CAS RN: 67346-50-3
M. Wt: 344.4 g/mol
InChI Key: BPZSYCZIITTYBL-BFUOFWGJSA-N
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Description

N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide, also known as N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide, is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.4 g/mol. The purity is usually > 95%.
BenchChem offers high-quality N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide can be achieved through a multi-step approach involving the protection and deprotection of functional groups, coupling reactions, and formylation.

Starting Materials
4-methoxybenzyl chloride, N-Boc-ethylenediamine, 1-(2-hydroxy-5-nitrophenyl)ethanone, palladium on carbon, sodium borohydride, formic acid, acetic anhydride, triethylamine, trifluoroacetic acid, hydrochloric acid, sodium hydroxide, diethyl ether, methanol, wate

Reaction
Step 1: Protection of the amine group of N-Boc-ethylenediamine with acetic anhydride and triethylamine to form N-Boc-protected ethylenediamine., Step 2: Reduction of 1-(2-hydroxy-5-nitrophenyl)ethanone with sodium borohydride in methanol to form 2-hydroxy-5-nitroaniline., Step 3: Coupling of 4-methoxybenzyl chloride with N-Boc-protected ethylenediamine using palladium on carbon as a catalyst to form N-Boc-protected 2-(4-methoxyphenyl)ethylamine., Step 4: Deprotection of the Boc group of N-Boc-protected 2-(4-methoxyphenyl)ethylamine with trifluoroacetic acid to form 2-(4-methoxyphenyl)ethylamine., Step 5: Coupling of 2-(4-methoxyphenyl)ethylamine with 2-hydroxy-5-nitroaniline using hydrochloric acid as a catalyst to form N-(2-hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide., Step 6: Formylation of N-(2-hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide with formic acid and sodium hydroxide to form N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide.

properties

IUPAC Name

N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSYCZIITTYBL-BFUOFWGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217701
Record name N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide

CAS RN

67346-50-3
Record name N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXY-5-((1S)-1-HYDROXY-2-(((1R)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP145530CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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